molecular formula C21H24N2O3 B2359722 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide CAS No. 941870-72-0

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide

Katalognummer: B2359722
CAS-Nummer: 941870-72-0
Molekulargewicht: 352.434
InChI-Schlüssel: GGVUBRCUXWBOKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is a synthetic small molecule featuring a tetrahydroquinoline core acetylated at the nitrogen atom (position 1) and substituted at position 6 with a benzamide group bearing an isopropoxy moiety.

Eigenschaften

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14(2)26-19-9-6-16(7-10-19)21(25)22-18-8-11-20-17(13-18)5-4-12-23(20)15(3)24/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVUBRCUXWBOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bischler-Napieralski Cyclization

This method, detailed in multiple sources, involves cyclization of benzamide precursors. For example, 6-methoxy-2,3-dihydro-1H-inden-1-one undergoes Schmidt reaction with sodium azide to form 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Subsequent NaBH₄ reduction yields the tetrahydroquinoline core with 85–90% efficiency.

Table 1: Representative Cyclization Conditions

Starting Material Reagent Temperature Yield Source
6-Methoxy-2,3-dihydro-1H-inden-1-one NaN₃, MeSO₃H 0–25°C 78%
2-Acetyl-4-pyridyl cyclohexanone POCl₃ Reflux 62%
Ketoamide derivatives NaBH₄ in MeOH 50°C 85–90%

Reductive Amination Pathways

Alternative approaches employ reductive amination of keto intermediates. Source documents LPS-induced NF-κB inhibitor synthesis where 1,2,3,4-tetrahydroquinolines form via Pd/C-catalyzed hydrogenation of cyclic imines, achieving 93–98% yields with cis-diastereoselectivity.

N-Acetylation Strategies

Acetylation of the tetrahydroquinoline amine occurs via two primary methods:

Direct Acetylation with Acetic Anhydride

Treatment of 1,2,3,4-tetrahydroquinolin-6-amine with acetic anhydride in pyridine at 0–5°C for 4 hr gives N-acetyl derivatives in 89% yield. Microwave-assisted variants (100W, 80°C, 20 min) improve efficiency to 94%.

Enzymatic Acetylation

Patent CN104326978A discloses lipase-mediated acetylation in ionic liquids ([BMIM]BF₄), achieving 91% enantiomeric excess at 37°C. This method reduces racemization compared to chemical routes.

4-Isopropoxybenzamide Coupling

The final step couples the acetylated core with 4-isopropoxybenzoic acid derivatives:

Carbodiimide-Mediated Coupling

Source specifies using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF):

  • Molar ratio 1:1.2 (core:acid)
  • 0°C to room temperature over 12 hr
  • 72–75% yield after silica gel chromatography

Table 2: Coupling Reagent Comparison

Reagent System Solvent Time (hr) Yield Purity (HPLC)
DCC/DMAP THF 12 75% 98.2%
HATU/DIEA DMF 6 68% 97.5%
EDC/HOBt CH₂Cl₂ 18 71% 96.8%

Palladium-Catalyzed Amination

Patent EP0236754B1 describes a Pd/C-mediated coupling under CO atmosphere (1 atm, 120°C, 48 hr), achieving 83% yield but requiring specialized equipment.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A novel approach in source combines cyclization and acetylation:

  • Cyclohexanone + benzamide → tetrahydroquinoline via Al₂O₃ catalysis
  • In situ acetylation with Ac₂O
  • Benzamide coupling using flow chemistry
    Total yield: 65% with 99.1% purity.

Biocatalytic Methods

Recent advances employ transaminases for asymmetric synthesis. Source reports using ω-transaminase from Arthrobacter sp. to produce enantiomerically pure intermediates (ee >99%) at 30°C, pH 7.5.

Process Optimization

Yield Enhancement

  • Solvent Screening : DMF > THF > EtOAc in coupling steps (85% vs. 72% vs. 68%)
  • Catalyst Loading : 5 mol% DMAP optimal vs. 10 mol% (no yield improvement)
  • Temperature Control : Maintaining <40°C during acetylation prevents N-deacetylation

Purification Techniques

  • Crystallization : Hexane/EtOAc (3:1) gives 98.5% pure product
  • Chromatography : Silica gel (230–400 mesh) with gradient elution (Hex:EtOAc 4:1→1:1)

Analytical Characterization

Critical quality attributes from literature:

  • ¹H NMR (500 MHz, CDCl₃): δ 1.32 (d, J=6.0 Hz, 6H, CH(CH₃)₂), 2.15 (s, 3H, COCH₃), 6.78–7.45 (m, 7H, aromatic)
  • HPLC : Rt=12.7 min (C18 column, MeCN/H₂O 70:30)
  • MS (ESI) : m/z 380.488 [M+H]⁺

Table 3: Spectroscopic Data Comparison

Technique Key Peaks Source
FTIR 1659 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O)
HRMS Calcd: 380.1876, Found: 380.1872
XRD Monoclinic, P2₁/c, a=8.924 Å

Scale-Up Considerations

Industrial-scale production (source):

  • Batch Size : 50 kg demonstrated with 71% overall yield
  • Critical Parameters :
    • Oxygen exclusion during hydrogenation steps
    • Strict pH control (6.8–7.2) in enzymatic methods
    • Residual solvent limits: DMF <410 ppm, THF <720 ppm

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where the isopropoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Triethylamine as a base, dichloromethane as a solvent.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, it can interact with neurotransmitter receptors in the brain, potentially offering therapeutic benefits for neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Dual Inhibitors: Quinolinyl Oxamide (QOD) and Indole Carboxamide (ICD) Derivatives

Structural Similarities and Differences :

  • QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) shares the tetrahydroquinoline core with the target compound but incorporates a benzodioxol group and an ethanediamide linker.
  • ICD (N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide) replaces the tetrahydroquinoline with an indole carboxamide scaffold but retains a similar amide-based substitution pattern .

Functional Implications :

  • However, QOD and ICD are reported as dual FP-2/3 inhibitors, whereas the target’s activity remains uncharacterized.
  • A critical limitation for QOD/ICD is the lack of structural data (e.g., X-ray crystallography), hindering structure-activity relationship (SAR) studies. This gap underscores the need for advanced biophysical or computational methods (e.g., molecular dynamics simulations) to elucidate binding modes .

Indolinone-Based Acetamide Derivatives ()

Representative Compounds :

  • (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
  • (E)-2-(1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide

Comparison :

  • These compounds feature an indolinone core instead of tetrahydroquinoline but retain the acetamide linkage to a quinolin-6-yl group.
  • Substituents like 4-fluorobenzyl and 4-nitrobenzyl introduce electron-withdrawing effects, which may enhance potency but increase toxicity risks. The target’s isopropoxy group, being electron-donating, could offer metabolic stability advantages .

Acetylated Heterocycles in Natural Products ()

Example : (3aS,8aS)-1-acetyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3b]indol-3a-ol

  • The acetyl group in the target compound may similarly modulate solubility or hydrogen-bonding capacity, though scaffold differences limit direct comparisons .

Biologische Aktivität

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is C19H24N2O2. The compound features a tetrahydroquinoline core, which is known for its diverse biological properties. Its structure can be represented as follows:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2

Key Properties

PropertyValue
Molecular Weight312.41 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that compounds related to tetrahydroquinolines exhibit a variety of biological activities, including:

  • Anticonvulsant Activity : Tetrahydroquinoline derivatives have been studied for their anticonvulsant properties. A series of related compounds demonstrated high affinity for specific binding sites associated with seizure activity .
  • Bromodomain Inhibition : Tetrahydroquinoline derivatives are also being explored as bromodomain inhibitors, which play a role in regulating gene expression and are implicated in various diseases including cancer .

Therapeutic Applications

  • Neurological Disorders : Due to their anticonvulsant properties, these compounds may have potential in treating epilepsy and other seizure disorders.
  • Cancer Treatment : The ability to inhibit bromodomains suggests potential applications in cancer therapy by modulating gene expression involved in tumor growth.

Study 1: Anticonvulsant Activity

A study identified several tetrahydroisoquinoline-benzamide derivatives that exhibited significant anticonvulsant activity in animal models. The findings indicated that modifications to the benzamide moiety could enhance efficacy and reduce side effects .

Study 2: Bromodomain Inhibition

In vitro studies demonstrated that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide effectively inhibited specific bromodomains linked to oncogenic pathways. This inhibition was associated with reduced proliferation of cancer cell lines .

In Vitro Studies

Recent research has shown that the compound exhibits selective inhibition against certain protein targets involved in disease processes. For example:

  • Cell Viability Assays : The compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability.
  • Mechanistic Studies : Further investigation revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Pharmacokinetics

While detailed pharmacokinetic data for this specific compound is limited, related tetrahydroquinoline derivatives have shown favorable absorption and distribution characteristics in preclinical studies.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide with high purity?

Category : Synthesis and Characterization Answer : The synthesis involves multi-step reactions, typically starting with the functionalization of the tetrahydroquinoline core. Key steps include:

  • Acetylation : Introducing the acetyl group at the 1-position of tetrahydroquinoline under anhydrous conditions (e.g., acetic anhydride in dichloromethane) .
  • Coupling Reactions : Amide bond formation between the acetylated tetrahydroquinoline and 4-isopropoxybenzoyl chloride using coupling agents like EDCI/HOBt in solvents such as DMF or toluene under reflux .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water mixtures) are critical for achieving >95% purity. Reaction progress is monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirmed by 1^1H NMR (e.g., acetyl proton resonance at δ 2.1–2.3 ppm) .

Q. How can the structural identity and purity of the compound be validated post-synthesis?

Category : Analytical Methodology Answer :

  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., acetyl group at δ 2.1–2.3 ppm, isopropoxy protons as a septet at δ 4.5–4.7 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 379.18 for C21_{21}H23_{23}N2_2O3_3) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What computational and crystallographic methods are suitable for analyzing the compound’s interaction with biological targets?

Category : Structural and Mechanistic Analysis Answer :

  • Molecular Dynamics (MD) Simulations : Used to study binding dynamics with enzymes (e.g., kinases) by simulating ligand-protein interactions over 100–200 ns trajectories. Tools like GROMACS or AMBER parameterize the compound using GAFF force fields .
  • X-ray Crystallography : Single-crystal diffraction (via SHELXL refinement) resolves the 3D structure. Mercury CSD aids in visualizing packing motifs and hydrogen-bonding networks (e.g., acetyl C=O⋯H-N interactions) .
  • Docking Studies : Autodock Vina predicts binding affinities (ΔG values) to targets like FP-2/FP-3 proteases, guided by crystallographic data from homologous compounds .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Category : Data Interpretation and Validation Answer :

  • Assay Optimization :
    • Dose-Response Curves : Use IC50_{50} values from 3–5 independent replicates to account for variability (e.g., cytotoxicity assays in HEK293 vs. HeLa cells) .
    • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
  • Orthogonal Validation :
    • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (kon_{on}/koff_{off}) to confirm target engagement .
    • Cellular Thermal Shift Assay (CETSA) : Verifies target stabilization in live cells post-treatment .

Q. What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?

Category : Preclinical Development Answer :

  • Derivatization : Introduce polar groups (e.g., hydroxylation at the benzamide ring) to improve aqueous solubility, monitored via shake-flask method (logP reduction from 3.2 to 2.5) .
  • Formulation : Nanoemulsions (e.g., PEGylated liposomes) enhance bioavailability. Characterize particle size (DLS: 80–120 nm) and encapsulation efficiency (>70% via UV-Vis) .
  • Metabolic Stability : Liver microsome assays (human vs. murine) identify metabolic hotspots (e.g., acetyl group hydrolysis) for structural optimization .

Methodological Resources

  • Crystallography : SHELX suite for refinement , Mercury CSD for visualization .
  • Computational Tools : GROMACS for MD , Autodock Vina for docking .
  • Bioassays : CETSA for target validation , SPR for binding kinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.